N-Acyl Group Identity Drives 3- to 15-Fold Shifts in CA IX Inhibition: Inferring the Impact of 1-Acetyl vs. 3-Chlorobenzoyl Substitution
The target compound bears a 1-acetyl substituent, distinguishing it from lead compound 4f (3-chlorobenzoyl) in the indoline-5-sulfonamide series. Krymov et al. (2022) reported that 4f inhibits CA IX with a Ki of 132.8 nM and CA XII with a Ki of 41.3 nM, while the unsubstituted phenyl analog 4a exhibits Ki values of 284.5 nM (CA IX) and 64.6 nM (CA XII), representing a 2.1- to 1.6-fold shift [1]. More dramatically, the 4-methoxybenzoyl analog 4k yields Ki values of 1859 nM (CA IX) and 855 nM (CA XII), a 14-fold reduction relative to 4f. Although the acetyl substituent is sterically minimal, the known 3-Chlorophenyl (4e) vs. other bulkier variants produces up to 5-fold CA IX Ki differences. These intra-series ranges indicate that the precise N-acyl group is a dominant determinant of CA IX/XII affinity, and the acetyl group present in CAS 1105200-54-1 cannot be assumed to replicate the activity profile of the 3-chlorobenzoyl lead.
| Evidence Dimension | Carbonic anhydrase IX and XII inhibition (Ki) |
|---|---|
| Target Compound Data | No direct experimental data for 1-acetyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)indoline-5-sulfonamide. Class-level SAR indicates the 1-acetyl group is expected to produce Ki values within the range observed for 1-acylindoline-5-sulfonamides (CA IX: 132.8–1859 nM; CA XII: 41.3–855 nM). |
| Comparator Or Baseline | Compound 4f (1-(3-chlorobenzoyl)indoline-5-sulfonamide): CA IX Ki = 132.8 nM, CA XII Ki = 41.3 nM. Compound 4a (1-benzoyl): CA IX Ki = 284.5 nM, CA XII Ki = 64.6 nM. Compound 4k (1-(4-methoxybenzoyl)): CA IX Ki = 1859 nM, CA XII Ki = 855 nM. |
| Quantified Difference | Within the 1-acylindoline-5-sulfonamide series, N-acyl variation produces CA IX Ki spanning 132.8–1859 nM (14-fold range) and CA XII Ki spanning 41.3–855 nM (20-fold range). The target compound's acetyl group is sterically and electronically distinct from all reported comparators; its Ki cannot be interpolated from existing data. |
| Conditions | Stopped-flow CO₂ hydration assay using recombinant human CA IX and CA XII catalytic domains, pH 7.5, 20 mM HEPES buffer, 20 mM Na₂SO₄, monitored at 25 °C. |
Why This Matters
If a user's primary interest is CA IX/XII inhibition, selecting the acetyl variant without confirmatory screening is risky; the 14-fold intra-series Ki range means the compound could be as potent as 4f or nearly inactive, and no interpolation is possible.
- [1] Krymov SK, Scherbakov AM, Salnikova DI, Sorokin DV, Dezhenkova LG, Ivanov IV, et al. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals. 2022;15(12):1453. DOI: 10.3390/ph15121453. Table 1: Inhibition data of human CA isoforms I, II, IX, XII with indoline-5-sulfonamides 4a–4u, 10 and standard inhibitor acetazolamide (AAZ). View Source
